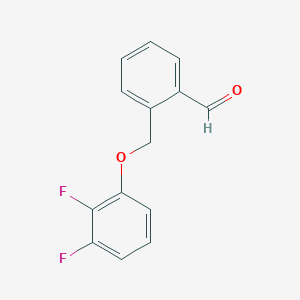

2-((2,3-Difluorophenoxy)methyl)benzaldehyde

CAS No.:

Cat. No.: VC13551676

Molecular Formula: C14H10F2O2

Molecular Weight: 248.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10F2O2 |

|---|---|

| Molecular Weight | 248.22 g/mol |

| IUPAC Name | 2-[(2,3-difluorophenoxy)methyl]benzaldehyde |

| Standard InChI | InChI=1S/C14H10F2O2/c15-12-6-3-7-13(14(12)16)18-9-11-5-2-1-4-10(11)8-17/h1-8H,9H2 |

| Standard InChI Key | FDLGJMDKRLJRAP-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)COC2=C(C(=CC=C2)F)F)C=O |

| Canonical SMILES | C1=CC=C(C(=C1)COC2=C(C(=CC=C2)F)F)C=O |

Introduction

2-((2,3-Difluorophenoxy)methyl)benzaldehyde is an organic compound characterized by its unique structure, which includes a benzaldehyde group and a difluorophenoxy substituent. The molecular formula for this compound is C₁₄H₁₀F₂O₂, indicating the presence of carbon, hydrogen, fluorine, and oxygen atoms . This compound features a benzene ring with an aldehyde functional group (-CHO) and a difluorophenoxy group attached to a methylene bridge (-CH₂-).

Synthesis and Chemical Reactivity

Several synthetic routes can be employed to produce 2-((2,3-Difluorophenoxy)methyl)benzaldehyde. The chemical reactivity of this compound is attributed to both the aldehyde functional group and the difluorophenoxy moiety. Key reactions include condensation reactions and potential modifications to the difluorophenoxy group.

Biological Activity and Potential Applications

Research into the biological activity of 2-((2,3-Difluorophenoxy)methyl)benzaldehyde is limited, but compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities. The presence of fluorine atoms may enhance lipophilicity and metabolic stability, potentially increasing biological efficacy.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Fluorobenzaldehyde | Benzaldehyde with one fluorine atom | Simpler structure; lacks difluoro substitution |

| 2-(4-Fluorophenoxy)methylbenzaldehyde | Contains a fluorinated phenoxy group | Similar functionality but different substitution |

| 2-Bromobenzaldehyde | Bromine substitution instead of fluorine | Different halogen; potential differences in reactivity |

| 4-(Trifluoromethyl)benzaldehyde | Contains a trifluoromethyl group | Enhanced electronic properties due to trifluoro |

The uniqueness of 2-((2,3-Difluorophenoxy)methyl)benzaldehyde lies in its specific arrangement of functional groups and the presence of two fluorine atoms on the phenyl ring, which may confer distinct chemical and biological properties compared to these similar compounds.

Research Findings and Future Directions

Preliminary studies on compounds with similar structures suggest potential pharmacological properties. Interaction studies are crucial for understanding how 2-((2,3-Difluorophenoxy)methyl)benzaldehyde interacts with biological targets. Further research is needed to fully explore its biological activity and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume